

# Spectroscopic data for 1-tert-Butyl-4-nitrobenzene (NMR, IR)

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## Compound of Interest

Compound Name: 1-tert-Butyl-4-nitrobenzene

Cat. No.: B7778554

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## An In-depth Technical Guide to the Spectroscopic Data of 1-tert-Butyl-4-nitrobenzene

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **1-tert-Butyl-4-nitrobenzene**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in structured tables, details experimental methodologies, and includes a workflow diagram for the spectroscopic analysis of the compound.

## Spectroscopic Data

The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **1-tert-Butyl-4-nitrobenzene**.

### $^1\text{H}$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~8.25	Doublet	2H	~9.0	Ar-H (ortho to NO <sub>2</sub> )
~7.56	Doublet	2H	~9.0	Ar-H (meta to NO <sub>2</sub> )
1.34	Singlet	9H	-	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: The chemical shifts for the aromatic protons are approximate and are based on the analysis of nitrobenzene, as specific high-resolution data for **1-tert-Butyl-4-nitrobenzene** was not explicitly found in the search results. The pattern is expected to be an AA'BB' system.

### <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
~148.3	Ar-C (ipso to NO <sub>2</sub> )
~150.0	Ar-C (ipso to -C(CH <sub>3</sub> ) <sub>3</sub> )
~129.4	Ar-C (meta to NO <sub>2</sub> )
~123.5	Ar-C (ortho to NO <sub>2</sub> )
~35.0	-C(CH <sub>3</sub> ) <sub>3</sub>
~31.0	-C(CH <sub>3</sub> ) <sub>3</sub>

Note: The chemical shifts are approximate and based on data for nitrobenzene and related substituted benzenes. The instrument mentioned for a known spectrum is a Bruker WP-80.[1]

### Infrared (IR) Spectroscopy Data

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H Stretch[2]
~2960	Strong	Aliphatic C-H Stretch (-C(CH <sub>3</sub> ) <sub>3</sub> )
~1600-1585	Medium	Aromatic C=C Stretch[2]
~1520	Strong	Asymmetric NO <sub>2</sub> Stretch
~1470	Medium	Aromatic C=C Stretch[2]
~1345	Strong	Symmetric NO <sub>2</sub> Stretch
~900-675	Strong	C-H Out-of-plane Bending[2]

Note: The listed frequencies are characteristic for the functional groups present in **1-tert-Butyl-4-nitrobenzene**. Specific peak values can be obtained from the gas-phase IR spectrum available on the NIST WebBook.<sup>[3][4]</sup>

## Experimental Protocols

### NMR Spectroscopy

#### 2.1.1. Sample Preparation

A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-25 mg of **1-tert-Butyl-4-nitrobenzene** in a suitable deuterated solvent.<sup>[5][6]</sup> Common solvents for non-polar aromatic compounds include chloroform-d ( $\text{CDCl}_3$ ) or benzene-d<sub>6</sub>.<sup>[6]</sup> The solvent should be of high purity to avoid extraneous signals in the spectrum. The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.<sup>[6]</sup> A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

#### 2.1.2. Data Acquisition

The NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker WP-80 or a more modern equivalent.<sup>[1]</sup> For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, which has a much lower natural abundance and sensitivity, a larger number of scans and a more concentrated sample (50-100 mg) are typically required.<sup>[6]</sup> Proton-decoupled  $^{13}\text{C}$  NMR is the standard experiment to simplify the spectrum to single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy

#### 2.2.1. Sample Preparation

For Fourier Transform Infrared (FTIR) spectroscopy, **1-tert-Butyl-4-nitrobenzene**, which is a liquid at room temperature, can be analyzed as a neat film.<sup>[1]</sup> A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared by dissolving the compound in a solvent that has minimal IR absorption in the regions of interest, such as carbon tetrachloride ( $\text{CCl}_4$ ). For solid samples, a Nujol mull or a KBr pellet can be prepared.

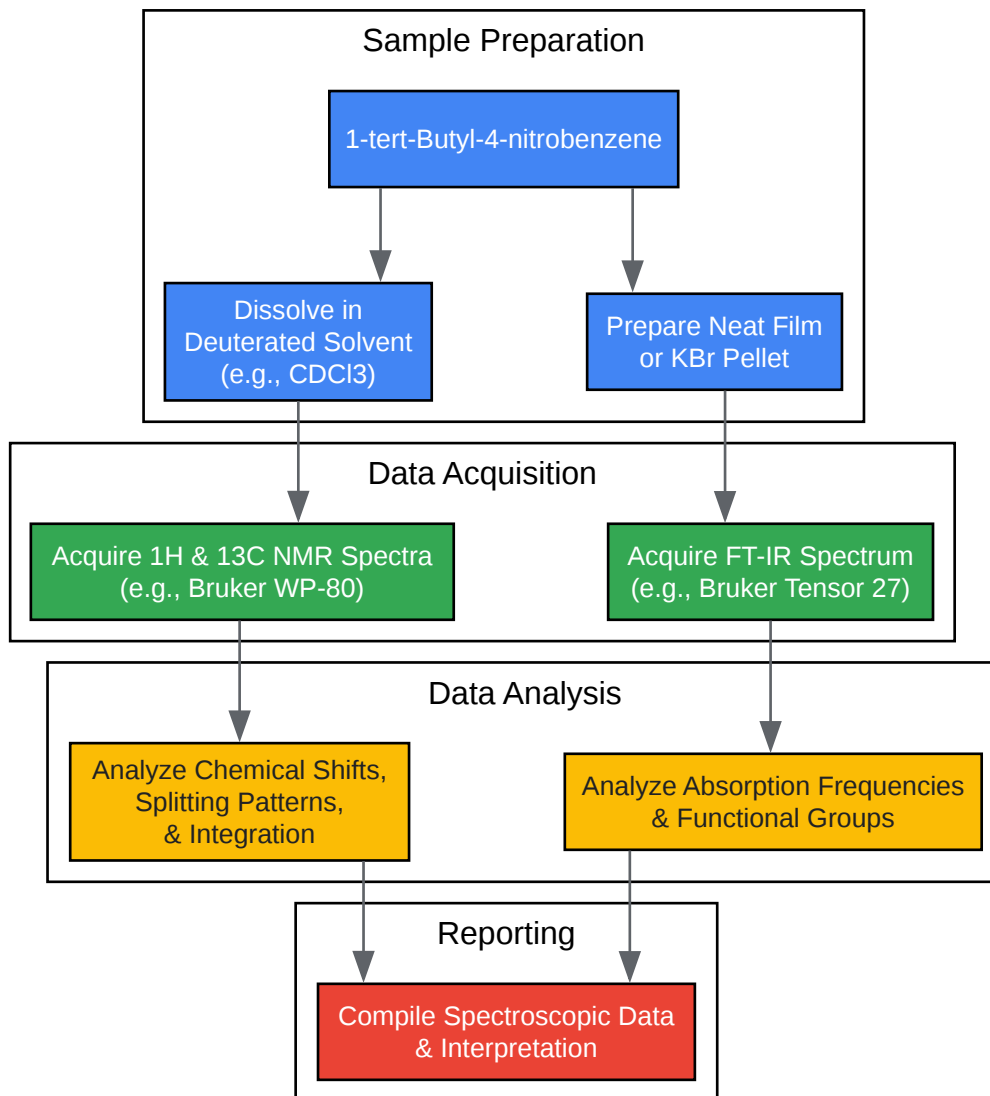
### 2.2.2. Data Acquisition

The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] A background spectrum of the empty sample holder (or the solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400  $\text{cm}^{-1}$ . [7] The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Workflow Diagram

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-tert-Butyl-4-nitrobenzene**.

## Spectroscopic Analysis Workflow for 1-tert-Butyl-4-nitrobenzene



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Caption: Workflow for NMR and IR spectroscopic analysis.

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